molecular formula C9H6FNO2 B1271196 5-fluoro-1-methyl-1H-indole-2,3-dione CAS No. 773-91-1

5-fluoro-1-methyl-1H-indole-2,3-dione

Cat. No.: B1271196
CAS No.: 773-91-1
M. Wt: 179.15 g/mol
InChI Key: VHJRLOILUKMNEY-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its unique structure, which includes a fluorine atom, a methyl group, and an indole core.

Scientific Research Applications

5-fluoro-1-methyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs.

    Industry: The compound is used in the production of various materials and chemicals.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

While the specific future directions for 5-fluoro-1-methyl-1H-indole-2,3-dione are not explicitly mentioned in the search results, it’s clear that the compound and its derivatives have potential in the field of medicinal chemistry. For instance, 5-fluoro-1H-indole-2,3-dione derivatives might have chemotherapeutic drug potential in B-lymphoma patients . The allyl derivative of thiosemicarbazones has benefit both B-lymphoma and chronic myeloid leukemia patients in a large spectrum .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-methyl-1H-indole-2,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . For this compound, the starting materials would include a fluorinated phenylhydrazine and a methyl-substituted ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the indole ring .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2,3-indoledione
  • 5-fluoroindole-2,3-dione
  • 5-fluoro-2,3-indolinedione

Uniqueness

5-fluoro-1-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRLOILUKMNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365299
Record name 5-fluoro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-91-1
Record name 5-fluoro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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